4-Methoxy-5-methylpicolinic acid
CAS No.: 1113102-00-3
Cat. No.: VC8167386
Molecular Formula: C8H9NO3
Molecular Weight: 167.16
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1113102-00-3 |
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Molecular Formula | C8H9NO3 |
Molecular Weight | 167.16 |
IUPAC Name | 4-methoxy-5-methylpyridine-2-carboxylic acid |
Standard InChI | InChI=1S/C8H9NO3/c1-5-4-9-6(8(10)11)3-7(5)12-2/h3-4H,1-2H3,(H,10,11) |
Standard InChI Key | OHHQLTUHTXAIMV-UHFFFAOYSA-N |
SMILES | CC1=CN=C(C=C1OC)C(=O)O |
Canonical SMILES | CC1=CN=C(C=C1OC)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The core structure of 4-Methoxy-5-methylpicolinic acid consists of a pyridine ring substituted with a methoxy (-OCH) group at position 4 and a methyl (-CH) group at position 5. The carboxylic acid functional group at position 2 enhances its polarity and reactivity . The hydrochloride form introduces a chloride ion, altering its crystalline structure and solubility profile.
Key Structural Features:
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Pyridine backbone: Provides aromaticity and stability.
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Methoxy group: Electron-donating effects influence electronic distribution.
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Methyl group: Steric effects modulate interaction with biological targets.
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Carboxylic acid: Facilitates salt formation and hydrogen bonding.
Physicochemical Characteristics
The compound’s properties are critical for its handling and application in research:
The hydrochloride form (CAS: 1376367-30-4) exhibits a molecular formula of , with increased molecular weight (203.62 g/mol) due to the chloride counterion . Its SMILES notation, \text{O=C(C1=NC=C(C)C(OC)=C1)O.[H]Cl, reflects the protonation of the carboxylic acid group .
Synthesis and Manufacturing
Synthetic Pathways
While detailed protocols are proprietary, general approaches involve:
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Functionalization of picolinic acid derivatives: Methoxy and methyl groups are introduced via nucleophilic substitution or Friedel-Crafts alkylation .
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Hydrochloride salt formation: Treatment with hydrochloric acid yields the water-soluble hydrochloride form, critical for industrial applications .
Challenges in Synthesis:
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Regioselectivity: Ensuring precise substitution at positions 4 and 5 requires careful control of reaction conditions.
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Purification: Chromatographic techniques are essential to isolate the pure compound from byproducts .
Industrial Production
The compound is produced in batches, with typical purity ≥95% . Storage recommendations include sealing under dry conditions at 2–8°C to prevent degradation .
Biological Activities and Mechanisms
Agrochemical Applications
Research highlights its role as a precursor in herbicide development, leveraging its ability to modify plant growth regulators .
Industrial and Research Applications
Pharmaceutical Intermediate
The hydrochloride form is utilized in synthesizing small-molecule drugs, particularly those targeting neurological disorders .
Material Science
Its aromatic structure contributes to ligand design in catalytic systems, enhancing metal-organic framework (MOF) stability .
Structural Analogs and Comparative Analysis
Key Analogues
Compound | Molecular Formula | Distinct Features |
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5-Methylpicolinic Acid | Lacks methoxy group; simpler structure. | |
4-Hydroxy-3-methylpicolinic Acid | Hydroxyl group instead of methoxy; altered solubility. | |
Isoquinoline-3-carboxylic Acid | Larger aromatic system; increased hydrophobicity. |
Impact of Substituents
The methoxy group in 4-Methoxy-5-methylpicolinic acid enhances electron density, facilitating interactions with biological targets compared to hydroxyl or unsubstituted analogs.
Recent Advances and Future Directions
Innovations in Synthesis
Recent efforts focus on green chemistry approaches, such as catalytic methylation using ionic liquids, to improve yield and reduce waste .
Unexplored Therapeutic Areas
Potential applications in oncology, leveraging its ability to modulate kinase activity, warrant further investigation.
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